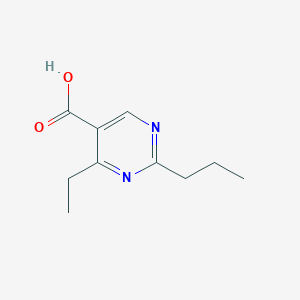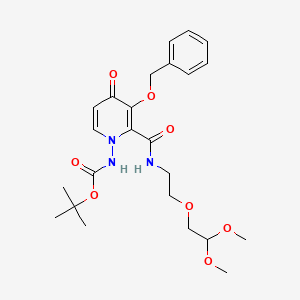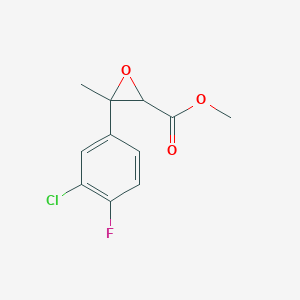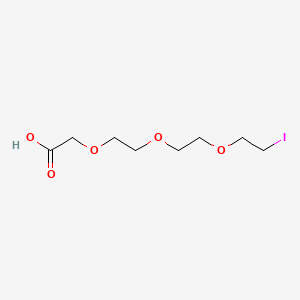
3-Bromo-2-chloro-4-iodobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-chloro-4-iodobenzonitrile is an organic compound with the molecular formula C7H2BrClIN. It is a halogenated aromatic nitrile, characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring with a nitrile group (-CN). This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-4-iodobenzonitrile typically involves multi-step organic reactions. One common method is the halogenation of benzonitrile derivatives. For instance, starting with 2-chloro-4-iodobenzonitrile, bromination can be achieved using bromine (Br2) in the presence of a suitable catalyst or under specific reaction conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-chloro-4-iodobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (Br, Cl, I) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the nitrile group to an amine.
Coupling: Palladium catalysts (Pd) in the presence of bases for coupling reactions.
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
3-Bromo-2-chloro-4-iodobenzonitrile is utilized in several scientific research areas:
Chemistry: As a building block in organic synthesis, it is used to create complex molecules for pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for bioactive compounds that can be tested for biological activity.
Industry: Used in the development of advanced materials, including liquid crystals and polymers.
Mécanisme D'action
The mechanism by which 3-Bromo-2-chloro-4-iodobenzonitrile exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the electron-withdrawing nitrile group and the halogen atoms, which influence the compound’s electrophilicity and nucleophilicity. These properties make it a versatile intermediate in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-4-iodobenzonitrile: Similar structure but lacks the chlorine atom.
2-Bromo-4-chloro-3-iodobenzonitrile: Another halogenated benzonitrile with a different substitution pattern.
4-Bromo-2-chloro-1-iodobenzene: Similar halogenation but without the nitrile group.
Uniqueness
3-Bromo-2-chloro-4-iodobenzonitrile is unique due to its specific arrangement of halogen atoms and the nitrile group, which imparts distinct reactivity and properties. This makes it particularly useful in synthetic chemistry for creating diverse and complex molecules.
Propriétés
Formule moléculaire |
C7H2BrClIN |
|---|---|
Poids moléculaire |
342.36 g/mol |
Nom IUPAC |
3-bromo-2-chloro-4-iodobenzonitrile |
InChI |
InChI=1S/C7H2BrClIN/c8-6-5(10)2-1-4(3-11)7(6)9/h1-2H |
Clé InChI |
RBWHWFMQUKCMRE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C#N)Cl)Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Bromo-5-fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13654530.png)




![2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid hydrochloride](/img/structure/B13654557.png)

![sodium 1-({[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-4-oxo-4,5-dihydro-1H-imidazol-2-olate pentahydrate](/img/structure/B13654578.png)

![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium bromide](/img/structure/B13654582.png)
